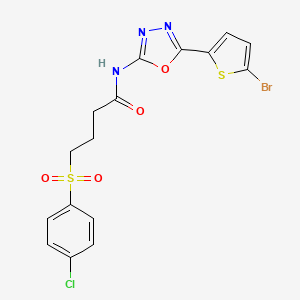
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C16H13BrClN3O4S2 and its molecular weight is 490.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a heterocyclic compound featuring a complex structure that combines elements of thiophene and oxadiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features:
- Bromothiophene moiety: Contributes to the compound's reactivity and biological activity.
- Oxadiazole ring: Known for its pharmacological properties.
- Sulfonamide group: Associated with various therapeutic effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. Below are some key findings regarding its biological effects:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole compounds demonstrate varying degrees of antimicrobial activity. For instance:
- Compounds containing the oxadiazole moiety have been tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibitory effects .
| Compound | Activity | Bacterial Strains Tested | IC50 Values |
|---|---|---|---|
| N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(chlorophenyl)sulfonylbutanamide | Antimicrobial | Salmonella typhi, Bacillus subtilis | Moderate |
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has indicated that similar oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition .
The biological activity of this compound may involve interaction with specific enzymes or receptors, leading to therapeutic effects. For example:
- Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes involved in bacterial metabolism.
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives:
- Study on Antibacterial Activity:
- Enzyme Inhibition Studies:
Eigenschaften
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-chlorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O4S2/c17-13-8-7-12(26-13)15-20-21-16(25-15)19-14(22)2-1-9-27(23,24)11-5-3-10(18)4-6-11/h3-8H,1-2,9H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOWBFNPMUFLJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













